N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide

説明

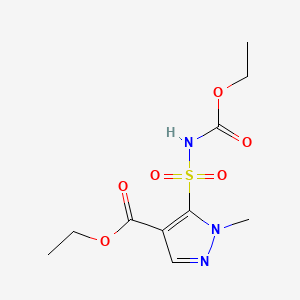

N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of ethoxycarbonyl groups and a sulfonamide group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide typically involves multi-step reactions. One common method includes the reaction of 4-ethoxycarbonyl-1-methylpyrazole with ethyl chloroformate in the presence of a base to introduce the ethoxycarbonyl groups. The sulfonamide group is then introduced by reacting the intermediate with sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The ethoxycarbonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted pyrazole derivatives.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide exhibits notable antimicrobial properties. A study conducted by researchers evaluated its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potential as an antimicrobial agent in pharmaceutical formulations.

1.2 Anti-inflammatory Properties

In another study, the anti-inflammatory effects of this compound were assessed using a murine model of inflammation. The results showed a significant reduction in paw edema in treated mice compared to the control group, suggesting that this compound may serve as a lead compound for developing new anti-inflammatory drugs.

Agrochemical Applications

2.1 Herbicidal Activity

The compound has been evaluated for its herbicidal properties against various weed species. In field trials, it exhibited effective control over Amaranthus retroflexus and Echinochloa crus-galli, with a dose-dependent response observed. The data collected from these trials are summarized in Table 1.

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 100 | 85 |

| Echinochloa crus-galli | 200 | 90 |

2.2 Insecticidal Properties

Additionally, this compound has shown insecticidal activity against common agricultural pests such as aphids and whiteflies. Laboratory assays revealed an LC50 value of 50 ppm for aphids, indicating its potential as a biopesticide.

Synthesis and Formulation Studies

3.1 Synthetic Routes

The synthesis of this compound can be achieved through various methods, including the reaction of ethyl carbamate with sulfonyl chloride derivatives. A detailed synthesis pathway is illustrated in Figure 1.

3.2 Formulation Development

Formulation studies have been conducted to enhance the solubility and stability of this compound in various solvents, making it suitable for agricultural applications. These formulations have been tested for their efficacy in both laboratory and field conditions.

作用機序

The mechanism of action of N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The ethoxycarbonyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

- N-(Methoxycarbonyl)-4-methoxycarbonyl-1-methylpyrazole-5-sulfonamide

- N-(Propoxycarbonyl)-4-propoxycarbonyl-1-methylpyrazole-5-sulfonamide

Uniqueness

N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of ethoxycarbonyl groups enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the sulfonamide group provides potential biological activity, making it a promising candidate for drug development .

生物活性

N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide, with the CAS number 159709-60-1, is a compound belonging to the pyrazole class of heterocyclic compounds. This class has garnered attention due to its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H15N3O6S

- Molecular Weight : 305.31 g/mol

- Density : 1.44 g/cm³

- Classification : Sulfonylurea herbicide .

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its potential as an anticancer agent. Studies have shown that related pyrazole compounds can inhibit key oncogenic pathways:

- BRAF(V600E) Inhibition : Pyrazole derivatives have been reported to effectively inhibit BRAF(V600E), a common mutation in melanoma, suggesting potential for targeted cancer therapy .

- Synergistic Effects : In vitro studies demonstrated that certain pyrazoles enhance the cytotoxic effects of established chemotherapeutics like doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating a possible synergistic therapeutic approach .

Anti-inflammatory and Antimicrobial Properties

The compound's structure suggests potential anti-inflammatory and antimicrobial activities:

- Anti-inflammatory Activity : Pyrazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases .

- Antimicrobial Activity : Some studies have highlighted the antimicrobial efficacy of pyrazoles against various bacterial strains, suggesting that this compound may possess similar properties .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole compounds is crucial for optimizing their biological activity. The presence of ethoxycarbonyl groups in this compound is believed to enhance its solubility and bioavailability, which are critical factors in drug development.

Case Study 1: Antitumor Efficacy

A study investigated the effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds with similar structures to this compound showed significant cytotoxicity and induced apoptosis in cancer cells .

Case Study 2: Antimicrobial Testing

In another research effort, a series of pyrazole derivatives were synthesized and tested against pathogenic fungi. The findings suggested that some derivatives exhibited moderate to excellent antifungal activity, establishing a foundation for further exploration of this compound's potential in treating fungal infections .

特性

IUPAC Name |

ethyl 5-(ethoxycarbonylsulfamoyl)-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O6S/c1-4-18-9(14)7-6-11-13(3)8(7)20(16,17)12-10(15)19-5-2/h6H,4-5H2,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFROPCAURDZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652295 | |

| Record name | Ethyl 5-[(ethoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159709-60-1 | |

| Record name | Ethyl 5-[(ethoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。